molecular formula C20H26O5P2S B5279223 ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate

ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate

Cat. No.: B5279223
M. Wt: 440.4 g/mol
InChI Key: FDSFITAUQOAGJX-UHFFFAOYSA-N
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Description

Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of both diethoxyphosphoryl and diphenylphosphorothioyl groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-diphenylphosphinothioylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5P2S/c1-4-23-19(21)20(27(22,24-5-2)25-6-3)26(28,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,20H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFITAUQOAGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate typically involves the reaction of diethyl phosphite with diphenylphosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate is unique due to the presence of both diethoxyphosphoryl and diphenylphosphorothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

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